3-Isopropylphenyl N,N-dimethylcarbamate
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Overview
Description
3-Isopropylphenyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C12H17NO2. It is a type of carbamate ester, which is a class of compounds known for their wide range of applications, particularly in the field of pesticides. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further bonded to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylphenyl N,N-dimethylcarbamate typically involves the reaction of 3-isopropylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
[ \text{3-Isopropylphenol} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as iron-chrome (Fe2O3/Cr2O3) can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylphenyl N,N-dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-Isopropylphenyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Isopropylphenyl N,N-dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides .
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-methylcarbamate
- N,N-Dimethylcarbamic acid m-isopropylphenyl ester
- 4-(Dimethylamino)-3-isopropylphenyl N,N-dimethylcarbamate
Uniqueness
3-Isopropylphenyl N,N-dimethylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to other carbamate esters .
Properties
CAS No. |
3938-45-2 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)10-6-5-7-11(8-10)15-12(14)13(3)4/h5-9H,1-4H3 |
InChI Key |
RDKXIDLUGBHOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
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